molecular formula C9H15FN4O B11733801 3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide

3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11733801
M. Wt: 214.24 g/mol
InChI Key: BFTCDZJRNBUWDH-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, the pyrazole intermediate can be reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with propylamine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs. Its unique structure allows for modifications that can enhance biological activity and selectivity.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino group and the fluoroethyl group can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups. The presence of the fluoroethyl group and the propyl carboxamide group provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H15FN4O

Molecular Weight

214.24 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C9H15FN4O/c1-2-4-12-9(15)7-6-14(5-3-10)13-8(7)11/h6H,2-5H2,1H3,(H2,11,13)(H,12,15)

InChI Key

BFTCDZJRNBUWDH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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